molecular formula C24H18O3 B11997542 [4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate

Cat. No.: B11997542
M. Wt: 354.4 g/mol
InChI Key: AQUDAQATXWUGHF-HBKJEHTGSA-N
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Description

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate is an organic compound characterized by its conjugated double bonds and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, where benzaldehyde reacts with acetophenone in the presence of a base such as sodium hydroxide to form chalcone. This intermediate is then esterified with cinnamic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic rings react with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Halogens (chlorine, bromine), nitro groups, Lewis acids as catalysts.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, [4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a valuable intermediate in the preparation of dyes and pigments.

Biology

The compound’s structural features allow it to interact with biological macromolecules, making it a candidate for drug development. It has been studied for its potential anti-inflammatory and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological activities. Research has shown that modifications to the aromatic rings and the ester group can enhance its bioactivity.

Industry

In the materials science field, this compound is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

Mechanism of Action

The mechanism of action of [4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate involves its interaction with cellular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, influencing cellular redox states. It can also bind to specific proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Similar in having a keto group and an ester group, but differs in its aliphatic nature.

    Disilanes: Share the conjugated system but differ in having silicon atoms instead of carbon.

    Fluorine compounds: Exhibit unique reactivity due to the presence of fluorine atoms.

Uniqueness

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate is unique due to its combination of aromatic rings and conjugated double bonds, which confer specific electronic properties and reactivity patterns. This makes it a versatile compound in various applications, from organic synthesis to materials science.

Properties

Molecular Formula

C24H18O3

Molecular Weight

354.4 g/mol

IUPAC Name

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H18O3/c25-23(21-9-5-2-6-10-21)17-13-20-11-15-22(16-12-20)27-24(26)18-14-19-7-3-1-4-8-19/h1-18H/b17-13+,18-14+

InChI Key

AQUDAQATXWUGHF-HBKJEHTGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3

Origin of Product

United States

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